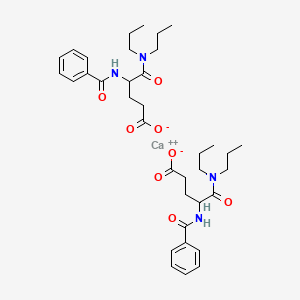

Proglumide hemicalcium

Beschreibung

The exact mass of the compound Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is 706.3254554 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

85068-56-0 |

|---|---|

Molekularformel |

C18H26CaN2O4 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |

InChI |

InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |

InChI-Schlüssel |

JQWATAOZXRITTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Proglumide Hemicalcium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proglumide (B1679172) ((±)-4-Benzamido-N,N-dipropylglutaramic acid) is a versatile pharmacological agent initially developed for its gastrointestinal applications, primarily as a treatment for peptic ulcers.[1][2] Its core mechanism of action is the non-selective antagonism of cholecystokinin (B1591339) (CCK) receptors, encompassing both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][3][4] This activity inhibits physiological processes mediated by CCK, such as gastric acid secretion and gastrointestinal motility.[1][5]

Beyond its gastrin-related effects, proglumide has garnered significant scientific interest for its complex interactions within the central nervous system, most notably its ability to modulate the endogenous opioid system. It has been demonstrated to potentiate the analgesic effects of opioids like morphine and to prevent or reverse the development of tolerance.[2][6][7] Some evidence also suggests a direct, albeit low-affinity, agonistic activity at delta-opioid receptors.[2][8]

This document provides an in-depth technical overview of the molecular mechanisms underpinning proglumide's actions, summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Primary Mechanism of Action: Cholecystokinin (CCK) Receptor Antagonism

The principal mechanism of action of proglumide is its function as a competitive, non-selective antagonist at both CCK-A and CCK-B receptors.[3][4] These G-protein coupled receptors (GPCRs) are widely distributed, with CCK-A receptors found predominantly in peripheral tissues like the pancreas, gallbladder, and gastrointestinal tract, while CCK-B receptors are widespread in the brain.[9]

By binding to these receptors, proglumide blocks the binding of the endogenous peptide hormone cholecystokinin and the related hormone gastrin.[3][5] This blockade interrupts the downstream signaling cascades, leading to several physiological effects:

-

Inhibition of Gastric Secretion: Proglumide inhibits gastrin-stimulated gastric acid production, which was the basis for its original use in treating peptic ulcers.[1][5]

-

Reduction of GI Motility: By antagonizing CCK receptors, proglumide reduces digestive processes, including motility and the secretion of pancreatic enzymes.[1]

-

Anti-fibrotic and Anti-neoplastic Potential: CCK receptors are overexpressed on certain cancer cells and fibroblasts in the tumor microenvironment.[3] Proglumide's antagonism at these receptors has been shown to decrease fibrosis, potentially enhancing the penetration of chemotherapeutic agents and inhibiting tumor growth, leading to its investigation in pancreatic cancer trials.[3][10]

Quantitative Pharmacological Data

Proglumide is characterized as a low-affinity but effective CCK receptor antagonist.[11] The following table summarizes key quantitative metrics derived from in vitro studies.

| Parameter | Value | Assay System | Target | Reference |

| IC₅₀ | 0.8 mM | Competitive binding with ¹²⁵I-CCK-33 | CCK Receptors on Rat Pancreatic Islets | [12] |

| EC₅₀ | 1.2 ± 0.4 mM | Inhibition of CCK-stimulated insulin (B600854) release | CCK Receptors on Rat Pancreatic Islets | [12] |

| Effective Conc. | 0.3 - 10 mM | Inhibition of CCK-stimulated amylase release | CCK Receptors on Mouse Pancreatic Acini | [13] |

CCK Receptor Signaling Pathway

CCK receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins. Ligand binding initiates a cascade that leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Proglumide acts by competitively blocking CCK from binding to the receptor, thereby inhibiting this entire downstream pathway.

Secondary Mechanism: Modulation of the Opioid System

A significant aspect of proglumide's pharmacology is its interaction with the opioid system. Endogenous CCK is understood to function as a physiological antagonist to the opioid system.[7] By blocking CCK receptors, proglumide effectively removes this "anti-opioid" signal. This leads to:

-

Potentiation of Opioid Analgesia: Proglumide enhances the pain-relieving effects of exogenous opioids like morphine and endogenous opiates.[7][14] This effect is particularly pronounced for supraspinal µ₁-opioid receptor-mediated analgesia.[14]

-

Reversal of Opioid Tolerance: It can prevent or even reverse the development of tolerance to chronic opioid use, suggesting a role for CCK in the mechanisms of tolerance.[2][7]

Some studies have also proposed that proglumide acts as a direct agonist at delta-opioid receptors, which may contribute to its analgesic-modulating properties.[2][8] However, other reports indicate this binding affinity is very low and may not be clinically significant.[2]

Key Experimental Protocols

The pharmacological properties of proglumide have been characterized using a variety of in vitro and in vivo assays. A foundational method is the competitive radioligand binding assay, used to determine the binding affinity (IC₅₀) of the compound for its target receptor.

Competitive Radioligand Binding Assay

Objective: To determine the concentration of proglumide required to inhibit 50% of the specific binding of a radiolabeled CCK ligand to CCK receptors in a tissue preparation.

Methodology:

-

Tissue Preparation: Pancreatic islets or brain tissue homogenates expressing CCK receptors are prepared and isolated.[12]

-

Assay Setup: A fixed concentration of a radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-33) is incubated with the tissue preparation.[12]

-

Competition: The incubation is performed in the presence of increasing concentrations of unlabeled proglumide.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of proglumide. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.

Conclusion

Proglumide hemicalcium exhibits a dual mechanism of action that makes it a compound of continuing scientific interest. Its primary role as a non-selective cholecystokinin receptor antagonist underpins its effects on the gastrointestinal system and its potential applications in oncology and fibrotic diseases.[1][9][10] Concurrently, its ability to disinhibit the endogenous opioid system by blocking the anti-opioid effects of CCK provides a clear mechanism for its potentiation of opioid analgesia.[7] This multifaceted pharmacological profile continues to drive research into new therapeutic applications for this established molecule, including the management of chronic pancreatitis and the enhancement of cancer chemotherapy.[9][10]

References

- 1. What is Proglumide used for? [synapse.patsnap.com]

- 2. Proglumide - Wikipedia [en.wikipedia.org]

- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]

- 6. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proglumide exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Facebook [cancer.gov]

- 11. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Proglumide selectively potentiates supraspinal mu 1 opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumide Hemicalcium: A Technical Guide to CCK-A vs. CCK-B Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide (B1679172), a derivative of glutaramic acid, and its hemicalcium salt are recognized as non-selective antagonists of the cholecystokinin (B1591339) (CCK) receptors, CCK-A (CCK1) and CCK-B (CCK2).[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of proglumide for these two receptor subtypes. It includes a summary of quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the associated signaling pathways to support further research and drug development endeavors in this area.

Introduction to Proglumide and CCK Receptors

Proglumide has been historically utilized for its ability to inhibit gastric acid secretion.[1][4] It functions by competitively blocking the binding of the peptide hormones cholecystokinin (CCK) and gastrin to their respective receptors.[4] The two primary subtypes of CCK receptors, CCK-A and CCK-B, are G-protein coupled receptors (GPCRs) that mediate a variety of physiological processes. The CCK-A receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, while the CCK-B receptor is widely distributed in the central nervous system and the stomach.[2][5] Proglumide's lack of selectivity means it interacts with both receptor subtypes, a characteristic that has been both a point of interest and a limitation in its therapeutic application.[2][5]

Quantitative Binding Affinity Data

The binding affinity of proglumide for CCK-A and CCK-B receptors is generally characterized by micromolar to millimolar dissociation constants, indicating a relatively low affinity compared to more potent, selective antagonists. The available data from various studies are summarized below. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

| Compound | Receptor Subtype | Test System | Affinity Metric (Value) | Reference |

| Proglumide | CCK-A / CCK-B (non-selective) | Guinea pig pancreatic acini / brain membranes | Ki: ~1,000,000 nM | [6] |

| Proglumide | CCK Receptors (unspecified) | Rat pancreatic islets | IC50: 800 µM (inhibition of ¹²⁵I-CCK-33 binding) | [7] |

| Proglumide | CCK Receptors (unspecified) | Mouse pancreatic acini | IC50: 300 - 10,000 µM (inhibition of CCK-stimulated amylase release) | [6] |

Note: Lower Ki and IC50 values indicate higher binding affinity and greater potency, respectively.

Experimental Protocols

The determination of proglumide's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay for CCK Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of proglumide hemicalcium for CCK-A and CCK-B receptors.

Materials:

-

Membrane Preparations: Tissues or cell lines endogenously or recombinantly expressing high levels of either CCK-A (e.g., guinea pig pancreas, CHO-CCK1R cells) or CCK-B receptors (e.g., guinea pig brain, CHO-CCK2R cells).

-

Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as [¹²⁵I]-Bolton-Hunter labeled CCK-8.

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and compatible scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the selected tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of proglumide concentrations.

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled CCK agonist (e.g., 1 µM CCK-8) to saturate the receptors.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competition experiment, plot the percentage of specific binding against the logarithm of the proglumide concentration.

-

Determine the IC50 value (the concentration of proglumide that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Visualization

Both CCK-A and CCK-B receptors are GPCRs that primarily couple to Gq/11 proteins.[8][9] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers then trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC). The CCK-A receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8][9]

Below are Graphviz diagrams illustrating the canonical signaling pathways for CCK-A and CCK-B receptors and a typical experimental workflow for a radioligand binding assay.

Caption: CCK-A Receptor Signaling Pathway.

Caption: CCK-B Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound acts as a non-selective antagonist at both CCK-A and CCK-B receptors with a relatively low affinity. The quantitative data, while variable across different experimental setups, consistently demonstrates its interaction in the micromolar to millimolar range. The provided experimental protocol for radioligand binding assays offers a robust framework for researchers to further investigate the binding characteristics of proglumide and other related compounds. Understanding the signaling pathways of CCK receptors is crucial for elucidating the functional consequences of their antagonism by proglumide. This technical guide serves as a comprehensive resource for professionals engaged in the study of CCK receptor pharmacology and the development of novel therapeutics targeting this system.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Proglumide Hemicalcium: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and chemical properties of proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes its mechanism of action through the antagonism of CCK receptors. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Proglumide, chemically known as (±)-4-Benzamido-N,N-dipropylglutaramic acid, is a derivative of glutamic acid.[1] It functions as a non-selective antagonist for both CCK-A and CCK-B receptors.[2] Historically used in the treatment of peptic ulcers, its ability to inhibit gastric acid secretion and gastrointestinal motility has been a key area of investigation.[2] More recently, proglumide has garnered interest for its potential applications in oncology and as an adjunct to opioid analgesia.[2] The hemicalcium salt of proglumide offers potential advantages in terms of formulation and stability. This guide provides a detailed examination of its synthesis and fundamental chemical properties.

Chemical Properties

Proglumide and its hemicalcium salt possess distinct chemical and physical properties that are crucial for their handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of Proglumide

| Property | Value | Source |

| IUPAC Name | (±)-4-Benzamido-N,N-dipropylglutaramic acid | [3] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [3] |

| Molecular Weight | 334.41 g/mol | [4] |

| Melting Point | 148-150°C | [4] |

| pKa (Strongest Acidic) | 4.42 (Predicted) | [5] |

| logP | 1.94 (Predicted) | [5] |

| Solubility | Water: 0.145 mg/mL (Predicted) | [5] |

Table 2: Chemical Properties of Proglumide Hemicalcium

| Property | Value | Source |

| Molecular Formula | (C₁₈H₂₅N₂O₄)₂Ca | N/A |

| Molecular Weight | 706.9 g/mol | N/A |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: the synthesis of the proglumide free acid, followed by its conversion to the hemicalcium salt.

Synthesis of Proglumide

The synthesis of proglumide involves the acylation of the amino group of glutamic acid with benzoyl chloride, followed by the amidation of the γ-carboxylic acid with dipropylamine (B117675). A plausible synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

-

Dissolution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5°C with stirring.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the chilled solution while maintaining the pH between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.

-

Reaction: Continue stirring at room temperature for 2-3 hours after the addition is complete.

-

Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Isolation: Collect the precipitated N-benzoyl-L-glutamic acid by filtration, wash with cold water, and dry under vacuum.

-

Activation: To a solution of N-benzoyl-L-glutamic acid (1 equivalent) and N-hydroxysuccinimide (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.

-

Amidation: After stirring for 30 minutes, add dipropylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

-

Dissolution: Dissolve proglumide (2 equivalents) in a suitable solvent such as ethanol.

-

Salt Formation: Add a stoichiometric amount of calcium hydroxide (1 equivalent) dissolved or suspended in water to the proglumide solution with vigorous stirring.

-

Precipitation: Stir the mixture at room temperature for 1-2 hours. The this compound salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.

Spectral Data

Table 3: Key Spectral Data for Proglumide

| Technique | Key Peaks/Signals | Source |

| ¹³C NMR (Predicted) | Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the propyl and glutamic acid moieties. | [3][5] |

| Mass Spectrometry (LC-ESI-QTOF) | [M+H]⁺ = 335.196 m/z | [3] |

| Infrared (IR) Spectroscopy (Predicted) | ~3300 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch, carboxylic acid), ~1630 cm⁻¹ (C=O stretch, amide) | [6][7] |

Mechanism of Action: CCK Receptor Antagonism

Proglumide exerts its biological effects by acting as an antagonist at cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B subtypes.[2] CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, appetite regulation, and pain perception. By blocking the binding of CCK to its receptors, proglumide inhibits the downstream signaling pathways initiated by CCK.

Caption: Proglumide's antagonism of the CCK signaling pathway.

The binding of CCK to its G-protein coupled receptors typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses. Proglumide, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of this compound. The detailed synthetic protocol, along with the tabulated physicochemical and spectral data, serves as a valuable resource for researchers. Furthermore, the elucidation of its mechanism of action as a CCK receptor antagonist provides a basis for understanding its pharmacological effects. This information is intended to facilitate further research and development involving this compound.

References

- 1. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-proglumide | C18H26N2O4 | CID 6603906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proglumide CAS#: 6620-60-6 [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Proglumide Hemicalcium: A Technical Guide to its Non-Selective CCK Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide (B1679172) ((±)-4-Benzamido-N,N-dipropylglutaramic acid) is a derivative of glutamic acid that functions as a non-selective, competitive antagonist for cholecystokinin (B1591339) (CCK) receptors.[1][2] It blocks both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes, thereby inhibiting the physiological actions of cholecystokinin and gastrin.[3][4] Initially developed for the treatment of peptic ulcers due to its ability to reduce gastric secretions, its utility has expanded into research areas such as pain management, oncology, and pancreatic function.[3][5][6] This document provides a comprehensive technical overview of proglumide's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action: Non-Selective CCK Receptor Blockade

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its effects are mediated through two primary G-protein coupled receptors (GPCRs): CCK1 and CCK2.[7]

-

CCK1 Receptors (formerly CCK-A): Predominantly found in peripheral tissues like the pancreas, gallbladder, and myenteric plexus neurons.[7][8] They are responsible for mediating gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric motility.[8] These receptors have a high affinity for the sulfated form of CCK.[9]

-

CCK2 Receptors (formerly CCK-B): Primarily located in the central nervous system and the stomach.[7] They are involved in anxiety, memory, and the regulation of gastric acid secretion by gastrin, which shares a common C-terminal sequence with CCK.[9] These receptors bind both sulfated and non-sulfated CCK peptides with similar high affinity.[9]

Proglumide exerts its effects by competitively binding to both CCK1 and CCK2 receptors, preventing the endogenous ligands (CCK and gastrin) from activating their downstream signaling cascades.[1][4] The primary signaling pathway for both receptors involves the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).[10]

Figure 1: CCK Receptor Signaling Pathway and Proglumide Inhibition.

Quantitative Pharmacological Data

Proglumide is characterized as a relatively low-affinity but effective CCK antagonist. Its activity has been quantified in various in vitro and in vivo systems.

Table 1: Functional Antagonism of Proglumide

| Assay System | Agonist | Measured Effect | Proglumide Potency (IC50 / EC50) | Reference |

| Isolated Rat Pancreatic Islets | CCK-8 | Insulin (B600854) Release | EC50: 1.2 ± 0.4 mM | [11] |

| Mouse Pancreatic Acini | CCK | Amylase Release | Inhibits dose-dependently (0.3 - 10 mM) | [12][13] |

| HT29 Colon Carcinoma Cells | - | [³H]-thymidine Incorporation | IC50: 6.5 mM | [12] |

Table 2: Receptor Binding Affinity of Proglumide

| Receptor | Tissue/Cell Source | Radioligand | Proglumide Potency (IC50) | Reference |

| CCK Receptor | Rat Pancreatic Islets | ¹²⁵I-CCK-33 | 0.8 mM | [11] |

Note: Proglumide's affinity is notably lower (in the millimolar range) compared to newer, more potent antagonists which can have nanomolar affinities.[14][15] However, its oral bioavailability and non-selective profile make it a valuable research tool.[12][16]

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for CCK Receptors

This protocol outlines a competitive binding assay to determine the affinity of proglumide for CCK receptors expressed in a cell membrane preparation.

3.1.1. Materials

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably transfected with human CCK1 or CCK2 receptors.

-

Radioligand: ¹²⁵I-labeled CCK-8 (Bolton-Hunter labeled).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.

-

Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

-

Test Compound: Proglumide hemicalcium dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

3.1.2. Procedure

-

Reaction Setup: In a 96-well plate, combine assay buffer, a fixed concentration of ¹²⁵I-CCK-8 (typically at or below its Kd), and varying concentrations of proglumide.

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final volume is typically 200-250 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

3.1.3. Data Analysis

-

Plot the measured counts per minute (CPM) against the logarithm of the proglumide concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

-

From this curve, determine the IC50 value, which is the concentration of proglumide that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Protocol: In Vitro Functional Assay (Amylase Release from Pancreatic Acini)

This protocol assesses proglumide's ability to functionally antagonize the CCK-stimulated release of amylase from isolated pancreatic acini.

3.2.1. Materials

-

Animal Model: Male Swiss mice or Wistar rats.

-

Reagents for Acini Isolation: Collagenase (Type V), Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA, essential amino acids, and equilibrated with 95% O₂ / 5% CO₂.

-

Agonist: CCK-8.

-

Antagonist: this compound.

-

Amylase Assay Kit: A commercial kit based on a chromogenic substrate (e.g., 2-chloro-p-nitrophenyl-α-D-maltotrioside).

-

Spectrophotometer: For reading absorbance.

3.2.2. Procedure

-

Isolate Pancreatic Acini: Euthanize the animal, remove the pancreas, and digest it with collagenase in KRB buffer. Gently triturate the tissue to release acini, then filter and wash them to obtain a purified suspension.

-

Pre-incubation: Aliquot the acini suspension into tubes. Add varying concentrations of proglumide (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed, sub-maximal concentration of CCK-8 to stimulate amylase release. For a full dose-response curve, add varying concentrations of CCK-8 to tubes pre-incubated with a fixed concentration of proglumide. Continue incubation for 30 minutes at 37°C.

-

Separation: Centrifuge the tubes to pellet the intact acini.

-

Amylase Measurement: Collect the supernatant, which contains the released amylase. Measure the amylase activity in the supernatant using a chromogenic assay kit according to the manufacturer's instructions.

-

Total Amylase: Determine the total amylase content by sonicating an aliquot of the original acini suspension.

3.2.3. Data Analysis

-

Express the amylase released as a percentage of the total amylase content in the acini.

-

Plot the percentage of amylase released against the agonist (CCK-8) concentration in the presence and absence of different fixed concentrations of proglumide.

-

The dose-response curves for CCK-8 should show a rightward shift in the presence of proglumide, characteristic of competitive antagonism.[13]

-

Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Concluding Summary

Proglumide is a foundational tool for studying the physiology and pharmacology of the cholecystokinin system. Its non-selective antagonism of both CCK1 and CCK2 receptors allows for the broad inhibition of CCK and gastrin-mediated pathways.[1][12] While its potency is lower than that of more recently developed antagonists, its oral activity and well-characterized effects in both gastrointestinal and central nervous systems ensure its continued relevance in pharmacological research.[3][12] The protocols and data presented here provide a technical basis for the effective use of proglumide in experimental settings.

Figure 3: Logical Relationship of Proglumide's Non-Selective Antagonism.

References

- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is Proglumide used for? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. Proglumide - Wikipedia [en.wikipedia.org]

- 6. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Proglumide Hemicalcium: An In-depth Technical Guide for Gastrointestinal Motility Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, for its application in gastrointestinal (GI) motility research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vivo and in vitro studies.

Introduction to Proglumide Hemicalcium

Proglumide is a derivative of glutaramic acid that functions as a competitive antagonist at both CCK-A and CCK-B cholecystokinin receptors.[1][2] Initially investigated for the treatment of peptic ulcers due to its ability to reduce gastric acid secretion, its utility has expanded into GI motility research.[2][3] By blocking the action of the gut hormone cholecystokinin, proglumide offers a valuable pharmacological tool to investigate the physiological roles of CCK in regulating gastric emptying, intestinal transit, and gallbladder contraction.[1][4]

Mechanism of Action: CCK Receptor Antagonism

Proglumide exerts its effects by competitively blocking CCK-A and CCK-B receptors, thereby inhibiting the downstream signaling cascades initiated by cholecystokinin.[5][6] CCK, released from I-cells of the duodenum and jejunum in response to fatty acids and amino acids, plays a crucial role in coordinating digestion. Its physiological effects include delaying gastric emptying, stimulating pancreatic enzyme secretion, and inducing gallbladder contraction.[4][7] Proglumide's antagonism of these actions makes it an important agent for studying the pathophysiology of GI motility disorders where CCK is implicated.

Signaling Pathways

The binding of CCK to its G-protein coupled receptors (GPCRs) activates several intracellular signaling pathways. Proglumide, by blocking this initial binding, prevents the activation of these cascades. The primary signaling pathway for CCK receptors in gastrointestinal smooth muscle involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key event leading to smooth muscle contraction.[5][7][8]

Quantitative Data on Proglumide's Effects on Gastrointestinal Motility

The following tables summarize the quantitative effects of proglumide on various gastrointestinal motility parameters as reported in preclinical and clinical studies.

In Vivo Studies

| Species | Model | Motility Parameter | Proglumide Dose | Route | Effect | Reference |

| Rat | Normal | Gastric Emptying (Liquid) | 150 mg/kg | IP | 12.8% increase in emptying | [1] |

| Human | Healthy Volunteers | Gastric Emptying (Solid) | Oral | Accelerated emptying | [4] | |

| Human | Healthy Volunteers | Colonic Transit Time | 800 mg, three times daily for 7 days | Oral | Shortened from 29.4h to 15.0h | [4] |

| Dog | Conscious | Interdigestive Migrating Contractions (IMC) | Not specified | Not specified | Did not suppress Phase III activity | [3][9] |

| Rat | Experimental Colitis | Colonic Injury Score | 250, 500, 1000 mg/kg | Oral | Dose-dependent reduction in injury |

In Vitro Studies

| Preparation | Parameter | Proglumide Concentration | Effect | Reference |

| Mouse Pancreatic Acini | CCK-stimulated Amylase Release | 0.3 - 10 mM | Dose-dependent inhibition | [10] |

| Rabbit Gallbladder | CCK-8-induced Contraction | 3 x 10⁻⁴ to 3 x 10⁻³ M | Parallel rightward shift in dose-response curve |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of proglumide on gastrointestinal motility.

In Vivo Measurement of Gastric Emptying in Rats (Marker Dilution Technique)

This protocol is adapted from studies investigating the effect of CCK antagonists on gastric emptying.[1]

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.9% saline, potentially with a solubilizing agent)

-

Liquid test meal (e.g., 5% glucose solution with a non-absorbable marker like phenol (B47542) red)

-

Gastric intubation tubes

-

Surgical instruments for dissection

-

Spectrophotometer

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours with free access to water.

-

Drug Administration: Administer proglumide (e.g., 150 mg/kg) or vehicle intraperitoneally (IP).

-

Food Preload: Immediately after injection, administer a "preload" of the liquid test meal (e.g., 5 ml) via oral gavage to stimulate endogenous CCK release.

-

Test Meal Administration: After a set time (e.g., 15 minutes), administer a second known volume of the liquid test meal containing the marker.

-

Euthanasia and Sample Collection: After a further defined period (e.g., 10 minutes), euthanize the rats via an approved method. Clamp the pylorus and cardia, and carefully dissect the stomach.

-

Analysis: Collect the gastric contents, measure the volume, and determine the concentration of the marker using a spectrophotometer.

-

Calculation: Gastric emptying is calculated based on the dilution of the marker in the stomach contents compared to the initial concentration.

In Vivo Measurement of Intestinal Transit in Rats (Charcoal Meal Method)

This is a common method to assess the propulsive activity of the small intestine.[11][12][13]

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound

-

Vehicle

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

-

Oral gavage needles

-

Surgical instruments for dissection

-

Ruler

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours with free access to water.

-

Drug Administration: Administer proglumide or vehicle orally or intraperitoneally at the desired dose.

-

Charcoal Meal Administration: After a specified time (e.g., 30 minutes) post-drug administration, administer a standard volume of the charcoal meal (e.g., 1 ml) via oral gavage.

-

Euthanasia and Dissection: After a set period (e.g., 20-30 minutes) following the charcoal meal, euthanize the rats. Carefully dissect the entire small intestine from the pylorus to the cecum, avoiding stretching.

-

Measurement: Lay the intestine flat on a moist surface and measure the total length. Also, measure the distance traveled by the charcoal front from the pylorus.

-

Calculation: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

In Vitro Intestinal Smooth Muscle Contractility Assay

This assay assesses the direct effect of proglumide on smooth muscle contractility.[2][14][15]

Materials:

-

Guinea pig or rat ileum

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound

-

CCK-8 (Cholecystokinin octapeptide)

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the distal ileum. Clean the segment and cut it into strips (e.g., 1-2 cm long).

-

Mounting: Mount the muscle strips vertically in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Attach one end to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.

-

Contractile Response: Induce contractions by adding a known concentration of CCK-8 to the bath.

-

Proglumide Incubation: After washing out the CCK-8 and allowing the tissue to return to baseline, incubate the tissue with a specific concentration of proglumide for a set period (e.g., 20 minutes).

-

Challenge with CCK-8: In the presence of proglumide, re-introduce the same concentration of CCK-8 and record the contractile response.

-

Data Analysis: Compare the amplitude of contraction in the presence and absence of proglumide to determine its inhibitory effect. Construct dose-response curves to calculate IC₅₀ values.

In Vivo Measurement of Gastric Acid Secretion in Rats (Pylorus Ligation Model)

This model, also known as the Shay rat model, is used to evaluate the anti-secretory effects of compounds.[16][17][18]

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Vehicle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Sutures

-

pH meter

-

Centrifuge

Procedure:

-

Animal Preparation: Fast rats for 24-48 hours with free access to water.

-

Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction with the duodenum using a silk suture.

-

Drug Administration: Administer proglumide or vehicle, typically intraduodenally or intraperitoneally, immediately after pyloric ligation.

-

Recovery and Incubation: Suture the abdominal wall. Allow the animal to recover from anesthesia and keep it for a specified period (e.g., 4 hours) to allow for gastric acid accumulation.

-

Sample Collection: Re-anesthetize the animal and ligate the esophagus. Dissect and remove the stomach.

-

Analysis: Collect the gastric contents into a centrifuge tube. Measure the volume and centrifuge the contents. Measure the pH of the supernatant. Titrate the supernatant with 0.01 N NaOH to determine the total acidity.

-

Ulcer Indexing (Optional): The stomach can be opened along the greater curvature and examined for ulcer formation, which can be scored.

Vehicle Preparation for this compound

This compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% gum acacia. For intraperitoneal injection, it may be necessary to dissolve it in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with saline, or use other solubilizing agents. It is crucial to perform vehicle-controlled studies to account for any effects of the vehicle itself.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the role of cholecystokinin in the regulation of gastrointestinal motility. Its ability to antagonize both CCK-A and CCK-B receptors provides a broad means of inhibiting CCK's physiological actions. The experimental protocols detailed in this guide offer robust and reproducible methods for characterizing the effects of proglumide and other novel compounds on GI function. The provided quantitative data serves as a valuable reference for researchers designing and interpreting their own studies in the field of gastrointestinal motility.

References

- 1. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Role of cholecystokinin in regulation of gastrointestinal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Effect of proglumide on gastrointestinal motility and gastric secretion in the conscious state] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. Assessment of gastric acid secretion [bio-protocol.org]

- 17. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 18. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

Proglumide Hemicalcium: A Technical Guide on its Role in Gastric Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proglumide (B1679172), a derivative of glutaramic acid, is a non-selective antagonist of cholecystokinin (B1591339) (CCK) receptors, specifically targeting both CCK-A and CCK-B (gastrin) receptor subtypes.[1][2] Historically investigated for the treatment of peptic ulcers, its primary mechanism of action in the gastrointestinal tract involves the competitive inhibition of gastrin-stimulated gastric acid secretion.[3][4][5] This technical guide provides a comprehensive overview of proglumide hemicalcium, focusing on its molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its role in gastric physiology. The information presented is intended to serve as a detailed resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Mechanism of Action: Antagonism of Cholecystokinin Receptors

Proglumide exerts its effects by binding to and blocking CCK receptors.[1] In the stomach, the CCK-B receptor is also known as the gastrin receptor. Gastrin, a peptide hormone, is a primary stimulant of gastric acid secretion from parietal cells. By competitively antagonizing the gastrin receptor, proglumide prevents the binding of gastrin and subsequently inhibits the downstream signaling cascade that leads to acid production.[3][5]

Notably, the inhibitory action of proglumide is selective. Studies have demonstrated that proglumide effectively inhibits pentagastrin- and cholecystokinin-stimulated gastric acid secretion. However, it does not affect basal acid secretion or secretion stimulated by other secretagogues like histamine (B1213489) or acetylcholine.[3][6] This selectivity underscores its specific action on the gastrin-mediated pathway.

Signaling Pathway of Gastrin-Stimulated Acid Secretion and Proglumide Inhibition

The following diagram illustrates the signaling pathway initiated by gastrin binding to the CCK-B receptor on parietal cells and the point of inhibition by proglumide.

Quantitative Data on Proglumide Efficacy

The inhibitory effects of proglumide on gastric and other secretions have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vivo Efficacy of Proglumide on Gastric Acid Secretion

| Species | Model | Stimulant | Proglumide Dose/Concentration | Observed Effect | Citation |

| Dog | Conscious, with gastric fistula | Pentagastrin | 300 mg/kg/h (IV infusion) | Competitive inhibition; apparent Ki | [3] |

| Human | Zollinger-Ellison Syndrome | Endogenous hypergastrinemia | 50 mg/kg (IV bolus) or 50-100 mg/kg/h (IV infusion) | 13-62% inhibition of gastric acid secretion | [7] |

| Rat | Pylorus-ligated | - | Dose-dependent | Inhibition of gastric secretion | [8] |

Table 2: In Vitro Efficacy and Binding Affinity of Proglumide

| Preparation | Assay | Stimulant | Proglumide Concentration | Observed Effect | Citation |

| Isolated Canine Parietal Cells | Acid Secretion | Pentagastrin | ~1 mM | Inhibition of secretion | [3] |

| Isolated Rabbit Parietal Cells | [¹⁴C]Aminopyrine Accumulation | Basal | IC₅₀ = 1 x 10⁻² M | Inhibition of basal acid secretion index | [6] |

| Isolated Rabbit Parietal Cells | [¹⁴C]Aminopyrine Accumulation | Gastrin | - | Competitive inhibition | [6] |

| Mouse Pancreatic Acini | Amylase Release | Cholecystokinin (CCK) | 0.3 - 10 mM | Dose-dependent inhibition | [9] |

| Rat Pancreatic Islets | Insulin (B600854) Release | CCK-8 | EC₅₀ = 1.2 ± 0.4 mM | Inhibition of synergistic effect of CCK | [10] |

| Rat Pancreatic Islets | ¹²⁵I-CCK-33 Binding | - | IC₅₀ = 0.8 mM | Competitive binding | [10] |

Key Experimental Protocols

The characterization of proglumide's effects on gastric secretion has relied on established in vivo and in vitro experimental models.

In Vivo Measurement of Gastric Acid Secretion in Conscious Dogs

This model allows for the study of gastric secretion in a physiologically relevant state.

-

Animal Preparation: Conscious dogs are surgically fitted with a gastric fistula, allowing for the collection of gastric juice.

-

Experimental Procedure:

-

Following a fasting period, basal gastric secretions are collected to establish a baseline.

-

A stimulant of gastric acid secretion (e.g., pentagastrin, histamine) is administered via continuous intravenous infusion.

-

Gastric juice is collected in timed intervals (e.g., every 15 minutes).

-

Proglumide is then co-infused with the stimulant.

-

Gastric juice collection continues, and samples are analyzed for volume and acid concentration (determined by titration with NaOH to a neutral pH).

-

-

Data Analysis: The acid output is calculated (volume × concentration) and compared between the stimulated state and the proglumide-treated state to determine the degree of inhibition.

In Vitro [¹⁴C]Aminopyrine Accumulation Assay in Isolated Parietal Cells

This assay provides a quantitative index of acid secretion in isolated parietal cells by measuring the accumulation of a weak base, aminopyrine.

-

Cell Preparation: Parietal cells are isolated from the gastric mucosa of an animal model (e.g., rabbit, dog) using enzymatic digestion (e.g., collagenase, pronase) followed by cell separation techniques like centrifugal elutriation or density gradient centrifugation.

-

Experimental Procedure:

-

Isolated parietal cells are incubated in a buffer containing [¹⁴C]aminopyrine.

-

Cells are divided into experimental groups: control (basal), stimulated (with gastrin, histamine, etc.), and stimulated + proglumide (at various concentrations).

-

After an incubation period, the cells are rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.

-

The radioactivity in the cell pellet is measured using liquid scintillation counting.

-

-

Data Analysis: The ratio of intracellular to extracellular [¹⁴C]aminopyrine concentration is calculated. An increased ratio indicates acid secretion (trapping of the protonated weak base in acidic intracellular canaliculi). The inhibitory effect of proglumide is determined by its ability to reduce the secretagogue-induced increase in this ratio.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing a compound's effect on gastric secretion using an in vitro model.

Clinical Applications and Dosage

Proglumide was developed and used for the treatment of peptic ulcers.[4] Clinical trials have demonstrated its efficacy in promoting the healing of gastric ulcers. In a double-blind study, daily administration of 1200 mg of proglumide for four weeks resulted in the disappearance of gastric ulcers in 75% of patients, compared to 25% in the placebo group.[11] The typical oral dosage for peptic ulcer treatment is 400 mg taken two to four times daily.[12] However, with the advent of more potent acid-suppressing medications like proton pump inhibitors, the clinical use of proglumide has been largely superseded.[13]

Conclusion

This compound is a well-characterized competitive antagonist of the CCK-B/gastrin receptor. Its selective inhibition of gastrin-mediated gastric acid secretion provided a therapeutic rationale for its use in peptic ulcer disease. The quantitative data derived from rigorous in vivo and in vitro experimental protocols have clearly defined its potency and mechanism of action. While its clinical application has diminished, proglumide remains a valuable pharmacological tool for researchers studying the physiology of gastric secretion and the role of the gastrin/CCK signaling pathways in both normal and pathological states.

References

- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Proglumide used for? [synapse.patsnap.com]

- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]

- 6. Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of a gastrin-receptor antagonist on gastric acid secretion and serum gastrin in the Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effective out-patient treatment of gastric ulcer with proglumide: preliminary results (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mims.com [mims.com]

- 13. mdpi.com [mdpi.com]

Investigating Proglumide Hemicalcium in Pain Perception Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide (B1679172) hemicalcium, a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, has garnered significant interest for its role in modulating pain perception. This technical guide provides an in-depth overview of proglumide's mechanism of action, its effects on nociceptive pathways, and detailed experimental protocols for its investigation. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of proglumide's potential as an analgesic adjuvant.

Introduction

Proglumide hemicalcium acts as an antagonist at both CCK-A and CCK-B receptor subtypes.[1] Initially developed for the treatment of peptic ulcers, its ability to enhance opioid analgesia and potentially reverse opioid tolerance has made it a subject of investigation in pain management.[2][3] Cholecystokinin, a neuropeptide found in the gastrointestinal tract and the central nervous system, is known to have an anti-opioid effect.[3] By blocking CCK receptors, proglumide can counteract this effect, thereby potentiating the analgesic properties of opioids.[2][3] This guide explores the underlying mechanisms and provides the necessary technical details for researchers in the field.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the pharmacological and clinical properties of this compound.

Table 1: Pharmacokinetic and In Vitro Data

| Parameter | Value | Species/System | Reference |

| Elimination Half-Life | ~24 hours | Rat | |

| Elimination Half-Life | ~3 hours | Human | |

| IC50 (vs. 125I-CCK-33 binding) | 0.8 mM | Rat pancreatic islets | |

| IC50 (vs. 125I-CCK-8 binding) | 500,000 nM | Human Small Cell Lung Cancer Cells | [4] |

Table 2: Clinical Efficacy in Pain Management

| Study Population | Intervention | Outcome Measure | Result | Reference |

| Cancer Patients on Opioids | One-half analgesic dose + 50 mg proglumide vs. Full analgesic dose + placebo | Pain Perception (8 descriptors) | No significant difference in pain perception, suggesting augmentation of morphine analgesia. | |

| Chronic Pancreatitis Patients | 1200 mg/day proglumide for 12 weeks | Numeric Rating Scale, COMPAT-SF, NIH PROMIS | Significant reduction in pain scores compared to pre-treatment. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to guide researchers in the evaluation of this compound.

Spared Nerve Injury (SNI) Model in Rats for Neuropathic Pain

This model is used to induce persistent neuropathic pain and to test the efficacy of analgesic compounds like proglumide.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Suture material

-

This compound

-

Vehicle (e.g., saline)

-

Von Frey filaments

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane. Shave the lateral surface of the left thigh and sterilize the area with an appropriate antiseptic.

-

Nerve Exposure: Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture. Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. Take care to leave the sural nerve intact.

-

Wound Closure: Suture the muscle layer and close the skin incision.

-

Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animals to recover. Monitor for signs of infection.

-

Proglumide Administration: Following a recovery period (e.g., 7 days), administer this compound or vehicle intraperitoneally at the desired dose (e.g., 20 mg/kg).

-

Behavioral Testing (Von Frey Test):

-

Acclimate the rats in individual Plexiglas chambers on a wire mesh floor for at least 15-30 minutes before testing.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (operated) hind paw.

-

A positive response is a brisk withdrawal or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

Compare the withdrawal thresholds between proglumide-treated and vehicle-treated groups.

-

Formalin Test in Mice for Inflammatory Pain

The formalin test is a model of tonic chemical pain and is useful for assessing the effects of analgesics on both acute and persistent pain.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Formalin solution (e.g., 2.5% in saline)

-

This compound

-

Vehicle (e.g., saline)

-

Observation chambers

-

Timer

Procedure:

-

Acclimation: Place the mice individually in observation chambers for at least 30 minutes to acclimate to the environment.

-

Proglumide Administration: Administer this compound or vehicle intraperitoneally at the desired dose 30 minutes before the formalin injection.

-

Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and start the timer. Observe the animal's behavior for a total of 60 minutes. Record the cumulative time spent licking or biting the injected paw.

-

Data Analysis: The behavioral response is typically biphasic:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

-

Compare the duration of licking/biting behavior in each phase between the proglumide-treated and vehicle-treated groups.

-

Visualizing Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound modulates pain perception by antagonizing CCK receptors.

References

- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumide Hemicalcium: A Technical Guide to its Re-emerging Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide (B1679172), a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, is undergoing a resurgence of interest within the oncology research community. Initially developed for gastrointestinal disorders, its ability to modulate the tumor microenvironment (TME) presents a compelling case for its repurposing as an anti-cancer therapeutic. This technical guide provides an in-depth analysis of proglumide hemicalcium's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a pivotal role in tumor progression, metastasis, and response to therapy. A key feature of many aggressive cancers, such as pancreatic ductal adenocarcinoma (PDAC), is the presence of a dense desmoplastic stroma, which acts as a physical barrier to drug delivery and immune cell infiltration. This compound targets this barrier by antagonizing the cholecystokinin A and B receptors (CCK-AR and CCK-BR), which are often overexpressed on cancer cells and pancreatic stellate cells (PSCs), the primary architects of the fibrotic TME.[1][2] By inhibiting CCK receptor signaling, proglumide has been shown to reduce fibrosis, enhance the infiltration of cytotoxic T-lymphocytes, and sensitize tumors to conventional chemotherapy and immunotherapy.[2][3]

Mechanism of Action

Proglumide's primary anti-neoplastic activity stems from its role as a competitive antagonist of both CCK-AR and CCK-BR.[1] In the context of oncology, this has several downstream effects:

-

Inhibition of Cancer Cell Proliferation: Gastrin and CCK, ligands for the CCK-BR, can act as growth factors for various gastrointestinal cancers.[4] Proglumide blocks this signaling, thereby directly inhibiting tumor cell growth.

-

Modulation of the Tumor Microenvironment: Proglumide's most significant potential lies in its ability to remodel the TME. It achieves this by:

-

Reducing Fibrosis: By blocking CCK receptors on pancreatic stellate cells, proglumide inhibits their activation and subsequent deposition of collagen and other extracellular matrix components, leading to a less dense and more permeable stroma.[1][5]

-

Enhancing Immune Infiltration: The reduction in fibrosis facilitates the infiltration of immune cells, particularly CD8+ T-cells, into the tumor core, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[3][6]

-

-

Increased Chemotherapy Efficacy: The less fibrotic TME allows for better penetration of chemotherapeutic agents to the cancer cells, thereby enhancing their efficacy.[3]

dot

Caption: Proglumide antagonizes CCK receptors, leading to reduced fibrosis and enhanced immune infiltration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on proglumide's efficacy in oncology.

Table 1: In Vitro Efficacy of Proglumide

| Cell Line | Cancer Type | Assay | IC50 | Citation |

| HT29 | Colon Cancer | [3H]-thymidine incorporation | 6.5 mM | [7] |

Table 2: Preclinical In Vivo Efficacy of Proglumide in Pancreatic Cancer Mouse Models

| Treatment Group | Metric | Result | Citation |

| Proglumide Monotherapy | Tumor Growth Rate Reduction (vs. control) | 59.4% | [3] |

| Gemcitabine Monotherapy | Tumor Growth Rate Reduction (vs. control) | 60% | [3] |

| Proglumide + Gemcitabine | Tumor Growth Rate Reduction (vs. control) | 70% | [3] |

| Proglumide Monotherapy | Reduction in Arginase-Positive Cells (vs. control) | 73% | [3] |

| Proglumide Treatment | Reduction in Tumor Collagen Content | 31-53% | [8] |

Table 3: Preclinical In Vivo Efficacy of Proglumide in Hepatocellular Carcinoma (HCC) Mouse Models

| Treatment Group | Metric | Result | Citation |

| Proglumide + PD-1Ab | Survival at 4 weeks | 100% (vs. 50% in control) | [9] |

Table 4: Phase 1 Clinical Trial Data in Metastatic Pancreatic Cancer (PROGEM Trial)

| Metric (at week 8 vs. baseline) | Change | Citation |

| Ki67+ Cells | 81% decrease | [10] |

| M2-polarized Tumor-Associated Macrophages | 75% decrease | [10] |

| Tumor Collagen Content | 42% decrease | [10] |

| CD8+ T-cells | 13-fold increase | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of proglumide.

In Vitro Cell Viability (MTT Assay)

dot

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of proglumide on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT29)

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[2]

-

Compound Treatment: Prepare serial dilutions of proglumide in culture medium. Remove the old medium from the wells and add 100 µL of the proglumide dilutions. Include vehicle-only and untreated controls.[2]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[2]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

In Vivo Murine Tumor Model Studies

Objective: To evaluate the effect of proglumide, alone or in combination with other agents, on tumor growth and the tumor microenvironment in a living organism.

Materials:

-

Immunocompromised or syngeneic mice (e.g., C57BL/6)

-

Cancer cells for implantation (e.g., murine pancreatic cancer cells)

-

This compound

-

Chemotherapeutic agents (e.g., gemcitabine) or immunotherapies (e.g., anti-PD-1 antibody)

-

Calipers for tumor measurement

-

Equipment for drug administration (e.g., oral gavage needles, syringes)

Procedure:

-

Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volumes using calipers and randomize mice into treatment groups.

-

Treatment Administration:

-

Proglumide: Administer orally via drinking water or by oral gavage at a specified dose and frequency (e.g., 1200 mg/day).[12]

-

Chemotherapy/Immunotherapy: Administer as per standard protocols (e.g., intraperitoneal injection).

-

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Monitor animal health and body weight.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

-

Ex Vivo Analysis: Tumors can be processed for histology (e.g., Masson's trichrome for fibrosis), immunohistochemistry (e.g., for CD8+ T-cells), or molecular analysis (e.g., RNA sequencing).

Immunohistochemistry for CD8+ T-cell Infiltration

dot

Caption: A standard workflow for immunohistochemical staining of CD8+ T-cells in tumor tissue.

Objective: To visualize and quantify the infiltration of CD8+ T-lymphocytes into the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against CD8 (e.g., rabbit anti-CD8)

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate

-

Hematoxylin (B73222) counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[13]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[13]

-

Primary Antibody Incubation: Incubate the slides with the primary anti-CD8 antibody overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]

-

Detection: Apply the DAB chromogen substrate to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei (blue).

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope and quantify the number of CD8+ T-cells per unit area or as a percentage of total cells.

Signaling Pathways

Proglumide's therapeutic effects are mediated through the inhibition of the CCK receptor signaling cascade. Upon binding of CCK or gastrin, these G-protein coupled receptors can activate multiple downstream pathways, including the PLC/PKC and PI3K/Akt pathways, which are integral to cell proliferation, survival, and migration. In pancreatic stellate cells, CCK receptor activation is also linked to fibrogenic pathways.

dot